molecular formula C13H15ClN2O2 B071722 Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate CAS No. 175204-47-4

Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate

Cat. No. B071722
CAS RN: 175204-47-4
M. Wt: 266.72 g/mol
InChI Key: WPQARHHZOSNAQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate involves starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These materials undergo reactions to form Schiff base compounds, which are characterized using spectroscopic methods (Çolak, Karayel, Buldurun, & Turan, 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed using X-ray crystallographic analysis. For instance, certain compounds crystallize in the monoclinic space group P21/c, with molecular structures stabilized by intramolecular hydrogen bonds (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Properties

The synthesis process involves steps like displacement, acylation, and Wittig cyclization reaction, showcasing the chemical reactivity of components involved in the formation of similar compounds. These steps highlight the chemical versatility and reactivity of such compounds (Lei, 2010).

Scientific Research Applications

Environmental Fate and Biodegradation

Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate's environmental fate and biodegradation have been studied within the broader context of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE). Research indicates that microorganisms in soil and groundwater can aerobically degrade ETBE, a compound structurally related to this compound, using it as a carbon and energy source. The aerobic biodegradation process involves hydroxylation by a monooxygenase enzyme, leading to various intermediates, including tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). The presence of co-contaminants can either inhibit or enhance the biodegradation process through preferential metabolism or cometabolism, respectively. This study's insights into ETBE's microbial degradation pathways provide a foundation for understanding the environmental behavior and potential biodegradation mechanisms of structurally similar compounds like this compound (Thornton et al., 2020).

Decomposition Techniques

Another aspect of scientific research on related compounds focuses on decomposition techniques such as the use of cold plasma reactors for the breakdown of methyl tert-butyl ether (MTBE), another gasoline additive. This study highlights the potential of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, and by extension, potentially applicable for compounds like this compound. Decomposition efficiency increases with input power and varies with the H2/MTBE ratio and influent concentration, showcasing a novel method for environmental remediation of ether compounds (Hsieh et al., 2011).

Microbial Degradation Pathways

Further research into the microbial degradation of fuel oxygenates provides insight into the fate of compounds like this compound in subsurface environments. Studies on the degradation of MTBE and its key intermediate, tert-butyl alcohol (TBA), offer an understanding of the potential biodegradability under various redox conditions. Although degradation pathways under anoxic conditions remain elusive, aerobic processes are well-documented, emphasizing the role of oxygen as a terminal electron acceptor in the microbial degradation of such compounds (Schmidt et al., 2004).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

It’s known that the tert-butyl group in esters, ethers, carbonates, and carbamates can be deprotected using a catalytic protocol involving the tris-4-bromophenylamminium radical cation, also known as magic blue (mb•+), and hydrosilane . This process facilitates the cleavage of the C−O bond in these compounds .

Biochemical Pathways

Ether oxygenates like ethyl tert-butyl ether (etbe) are known to undergo anaerobic biodegradation in groundwater, indicating potential biodegradation pathways in anoxic environments .

Pharmacokinetics

A related compound, tert-butyl-(s)-6-diazo-2-((s)-2-(2-(dimethylamino)acetamido)-3- phenylpropanamido)-5-oxo-hexanoate, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures . This suggests that Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate may have similar ADME properties.

Result of Action

Indole derivatives, which share structural similarities, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, ether oxygenates like ETBE can undergo anaerobic biodegradation in groundwater . This suggests that environmental conditions, such as the presence of water and oxygen levels, could potentially influence the action and stability of this compound.

Safety and Hazards

The safety and hazards associated with ethers can also vary. For instance, ethyl tert-butyl ether has certain occupational safety guidelines associated with it .

properties

IUPAC Name

ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-5-18-12(17)8-6-10(13(2,3)4)16-11(14)9(8)7-15/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQARHHZOSNAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1C#N)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381883
Record name Ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175204-47-4
Record name Ethyl 2-chloro-3-cyano-6-(1,1-dimethylethyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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